Casegravol
Overview
Description
Casegravol is a monomeric coumarin compound isolated from the bark of the plant Casearia graveolens Dalz. It exhibits significant antiproliferative activity, making it a valuable compound in the study of various cancers, including gastric adenocarcinoma and uterine cancer .
Scientific Research Applications
Casegravol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of coumarins and their derivatives.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties.
Industry: Utilized in the development of new anticancer drugs and as a standard in quality control processes.
Mechanism of Action
Target of Action
Casegravol, a monomeric coumarin, is primarily targeted towards cancer cells, specifically human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10) cells . These cells are the primary targets due to their susceptibility to the anti-proliferative activity of this compound .
Mode of Action
It is known that this compound exhibits anti-cell proliferation activity . This suggests that it may interact with its targets (cancer cells) by inhibiting their proliferation, thereby limiting the growth and spread of the cancer .
Biochemical Pathways
Given its anti-proliferative activity, it is likely that this compound interferes with the pathways involved in cell cycle regulation and proliferation
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation in certain types of cancer cells . This anti-proliferative activity can potentially limit the growth and spread of these cancers, making this compound a promising compound for cancer research .
Biochemical Analysis
Biochemical Properties
Casegravol plays a significant role in biochemical reactions, particularly in inhibiting cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in cell cycle regulation, where this compound inhibits their activity, leading to a reduction in cell division. Additionally, this compound has been shown to interact with proteins involved in apoptosis, promoting programmed cell death in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell function by modulating cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, this compound effectively halts the cell cycle, preventing cancer cells from proliferating. Additionally, this compound activates caspases, a family of proteases involved in apoptosis, leading to the cleavage of cellular components and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be compromised by repeated freeze-thaw cycles. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant anti-proliferative effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion. This compound’s metabolism can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules. Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity. These modifications can direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Casegravol can be synthesized through the extraction of the bark of Casearia graveolens Dalz. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, which is then subjected to further purification steps such as column chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bark of Casearia graveolens Dalz is harvested and processed using solvents like methanol. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Casegravol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Comparison with Similar Compounds
- cis-Dehydroosthol
- Murraol
- Osthenol
- Osthol
- Meranzin
- Auraptenol
- Murrayone
- Isomeranzin
Comparison: Casegravol is unique among these compounds due to its specific antiproliferative activity against certain cancer cell lines. While other coumarins like Osthol and Murraol also exhibit biological activities, this compound’s distinct structure and functional groups contribute to its unique properties and potential therapeutic applications .
Properties
IUPAC Name |
8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVRFNCLKCYMPH-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74474-76-3 | |
Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Casegravol and where is it found?
A: this compound is a natural coumarin compound. It has been isolated from several plant sources, including Citrus plant roots and Micromelum falcatum .
Q2: What are the known biological activities of this compound?
A: While this compound itself hasn't been extensively studied for its biological activities, a study found that a related compound, this compound isovalerate, was differentially expressed in the plasma of rats that received Moro orange juice. This suggests a potential role in metabolic pathways related to cardiac remodeling, inflammation, oxidative stress, and membrane integrity . Further research is needed to confirm these findings and explore the specific activities of this compound.
Q3: Have any derivatives of this compound been identified?
A3: Yes, researchers have identified several derivatives of this compound, including:
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